Methyl 3-chloro-5-(methylsulfonyl)benzoate
Overview
Description
Methyl 3-chloro-5-(methylsulfonyl)benzoate is an organic compound with the molecular formula C9H9ClO4S It is a derivative of benzoic acid, featuring a chlorine atom and a methylsulfonyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-5-(methylsulfonyl)benzoate can be synthesized through several methods. One common approach involves the chlorination of methyl 3-methylsulfonylbenzoate using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors and precise temperature control. The use of continuous flow reactors can enhance the efficiency and yield of the desired product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-5-(methylsulfonyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
Methyl 3-chloro-5-(methylsulfonyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-chloro-5-(methylsulfonyl)benzoate depends on its specific application. In biochemical studies, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and modulating enzymatic activity. The molecular targets and pathways involved vary based on the specific biological system under investigation.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-chlorobenzoate: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
Methyl 3-methylsulfonylbenzoate: Lacks the chlorine atom, affecting its nucleophilic substitution reactions.
Methyl 3-chloro-4-(methylsulfonyl)benzoate: Positional isomer with different reactivity and properties.
Uniqueness
Methyl 3-chloro-5-(methylsulfonyl)benzoate is unique due to the presence of both chlorine and methylsulfonyl groups, which confer distinct chemical reactivity and potential applications. Its dual functional groups allow for diverse chemical transformations and make it a valuable compound in synthetic chemistry and research.
Properties
IUPAC Name |
methyl 3-chloro-5-methylsulfonylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-14-9(11)6-3-7(10)5-8(4-6)15(2,12)13/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCZZEUSRLLRME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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